molecular formula C16H24ClNO2 B15142596 Ethoheptazine Hydrochloride-d5

Ethoheptazine Hydrochloride-d5

Cat. No.: B15142596
M. Wt: 302.85 g/mol
InChI Key: XHRYXPJUXHWWJD-IYSLTCQOSA-N
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Description

Ethoheptazine Hydrochloride-d5 is a deuterated analog of ethoheptazine hydrochloride, a synthetic opioid analgesic initially developed for pain management. The parent compound, ethoheptazine hydrochloride (C₁₆H₂₃NO₂·HCl; molecular weight 297.82), is a proheptazine-class drug with a structure derived from a hexahydro-1H-azepine backbone . The deuterated form (-d5) incorporates five deuterium atoms, typically replacing hydrogen at metabolically stable positions to enhance pharmacokinetic stability in research settings, such as in mass spectrometry-based drug metabolism studies .

Ethoheptazine was historically marketed in combination with aspirin and meprobamate (e.g., Equagesic) for treating musculoskeletal pain and tension-related disorders, with a recommended oral dose of 75–150 mg/day . The deuterated variant is primarily used as an internal standard in analytical chemistry, ensuring precise quantification of the parent compound in biological matrices .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

302.85 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H/i1D3,3D2;

InChI Key

XHRYXPJUXHWWJD-IYSLTCQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethoheptazine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the ethoheptazine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure.

Industrial Production Methods: Industrial production of Ethoheptazine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its isotopic purity and chemical stability.

Chemical Reactions Analysis

Types of Reactions: Ethoheptazine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethoheptazine-d5 (hydrochloride) is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used to study reaction mechanisms and pathways, especially in isotope labeling experiments.

    Biology: The compound helps in understanding metabolic processes and enzyme interactions.

    Medicine: Research involving Ethoheptazine-d5 (hydrochloride) contributes to the development of new analgesic drugs and pain management therapies.

    Industry: It is used in the development of new synthetic methodologies and quality control processes.

Mechanism of Action

Ethoheptazine-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic studies.

Comparison with Similar Compounds

Ethoheptazine Hydrochloride-d5 and its parent compound are compared below with structurally or functionally related analgesics, including propoxyphene hydrochloride , codeine sulfate , and aspirin .

Structural and Pharmacokinetic Comparisons
Compound Molecular Formula Molecular Weight Key Structural Features Half-Life (Hours)
Ethoheptazine HCl C₁₆H₂₃NO₂·HCl 297.82 Hexahydro-azepine core; ethyl ester substituent ~2–4
Ethoheptazine HCl-d5 C₁₆H₁₈D₅NO₂·HCl ~302.84 Deuterium substitution at stable positions Similar to parent
Propoxyphene HCl C₂₂H₂₉NO₂·HCl 375.93 Diphenylheptane derivative; methylamino group 6–12
Codeine Sulfate C₁₈H₂₁NO₃·H₂SO₄ 696.88 Phenanthrene core; 3-methylmorphinan 2.5–3.5
Aspirin C₉H₈O₄ 180.16 Acetylated salicylate 0.3

Key Insights :

  • Ethoheptazine’s hexahydro-azepine structure differentiates it from phenanthrene-derived opioids (e.g., codeine) and diphenylheptane analogs (e.g., propoxyphene) .
  • Deuterium in Ethoheptazine-d5 reduces metabolic degradation, enhancing analytical utility compared to non-deuterated analogs .
Analgesic Efficacy and Clinical Use
Compound Mechanism of Action Effective Dose (mg) Combination Efficacy (vs. Placebo) Market Status
Ethoheptazine HCl Opioid receptor modulation 75–150/day Synergistic with aspirin Withdrawn
Propoxyphene HCl µ-opioid agonist 65–130/day Less effective than codeine Withdrawn (2010)
Codeine Sulfate Pro-drug for morphine 30–60/dose Superior to ethoheptazine alone Restricted use
Aspirin COX inhibitor 300–600/dose Additive with ethoheptazine Widely available

Key Findings :

  • In a 1974 double-blind study, ethoheptazine (100 mg) alone showed comparable efficacy to codeine (30 mg) + aspirin (600 mg) but required aspirin co-administration for optimal effect .
  • Propoxyphene, though structurally distinct, was critiqued for lower efficacy and higher addiction liability compared to codeine and ethoheptazine .
  • Ethoheptazine’s withdrawal was driven by safety concerns, mirroring propoxyphene’s discontinuation due to cardiotoxicity .

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